Hydrogen-Bond Acceptor Count vs. Isopropyl Analog
The target compound possesses 3 hydrogen-bond acceptors (HBA) versus 4 HBA for the isopropyl-substituted comparator 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1340554-01-9) [1]. This one-acceptor difference arises from the structural distinction between a triazole ring nitrogen environment in the target and the comparator's alternative nitrogen accessibility. Because every additional HBA increases the desolvation penalty for membrane permeation and can alter target-binding complementarity, the lower HBA count of the target compound represents a discrete molecular recognition feature [2].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1340554-01-9): 4 HBA |
| Quantified Difference | Target has 1 fewer HBA (3 vs. 4) |
| Conditions | Computed from SMILES structures (Chemscene computational chemistry data) |
Why This Matters
A lower HBA count directly impacts predicted oral bioavailability and membrane permeability under Lipinski's and Veber's rule-of-five frameworks, making this compound preferable when reduced polarity is desired for CNS penetration or intracellular target access.
- [1] Kuujia.com. Cas no 1341956-69-1 – Computed Properties. Retrieved 2026-05-01. View Source
- [2] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
